Sphingosine Sphingosine Sphingosine is a sphing-4-enine in which the double bond is trans. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a sphingosine(1+). It is an enantiomer of a L-erythro-sphingosine.
An amino alcohol with a long unsaturated hydrocarbon chain. Sphingosine and its derivative sphinganine are the major bases of the sphingolipids in mammals. (Dorland, 28th ed)
Sphingosine has been reported in Rehmannia glutinosa, Glycine max, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 123-78-4
VCID: VC20771755
InChI: InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
SMILES: Array
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol

Sphingosine

CAS No.: 123-78-4

Cat. No.: VC20771755

Molecular Formula: C18H37NO2

Molecular Weight: 299.5 g/mol

* For research use only. Not for human or veterinary use.

Sphingosine - 123-78-4

Specification

Description Sphingosine is a sphing-4-enine in which the double bond is trans. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a sphingosine(1+). It is an enantiomer of a L-erythro-sphingosine.
An amino alcohol with a long unsaturated hydrocarbon chain. Sphingosine and its derivative sphinganine are the major bases of the sphingolipids in mammals. (Dorland, 28th ed)
Sphingosine has been reported in Rehmannia glutinosa, Glycine max, and other organisms with data available.
CAS No. 123-78-4
Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
IUPAC Name (E,2S,3R)-2-aminooctadec-4-ene-1,3-diol
Standard InChI InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
Standard InChI Key WWUZIQQURGPMPG-KRWOKUGFSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/C(C(CO)N)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(CO)N)O
Appearance Unit:25 mgSolvent:nonePurity:98+%Physical solid
Melting Point 81 °C

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